2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
Overview
Description
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features both bromine and chlorine substituents It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves the condensation of substituted aromatic aldehydes with appropriate amines and thiols. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts like p-toluenesulfonic acid to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
- 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties that can affect its chemical behavior and biological activity .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2S/c18-12-4-1-3-11(7-12)15-9-20-17(23-15)24-10-16(22)21-14-6-2-5-13(19)8-14/h1-9H,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGCQWTXQKRUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.